![molecular formula C18H24N2Te2 B14265989 N,N'-{Ditellane-1,2-diylbis[(2,1-phenylene)methylene]}bis(N-methylmethanamine) CAS No. 155791-98-3](/img/structure/B14265989.png)
N,N'-{Ditellane-1,2-diylbis[(2,1-phenylene)methylene]}bis(N-methylmethanamine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-{Ditellane-1,2-diylbis[(2,1-phenylene)methylene]}bis(N-methylmethanamine): is a complex organotellurium compound. This compound is characterized by the presence of tellurium atoms, which are relatively rare in organic chemistry. The structure consists of a ditellane core linked to phenylene and methylene groups, with N-methylmethanamine substituents. The unique properties of this compound make it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-{Ditellane-1,2-diylbis[(2,1-phenylene)methylene]}bis(N-methylmethanamine) typically involves the reaction of tellurium-containing precursors with appropriate organic reagents. One common method involves the use of tellurium tetrachloride and phenylmethylamine derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves heating the reactants in a suitable solvent such as dichloromethane or toluene.
Industrial Production Methods: Industrial production of this compound may involve a scaled-up version of the laboratory synthesis. This includes the use of larger reactors, precise control of reaction conditions, and purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
化学反应分析
Types of Reactions:
Oxidation: N,N’-{Ditellane-1,2-diylbis[(2,1-phenylene)methylene]}bis(N-methylmethanamine) can undergo oxidation reactions, where the tellurium atoms are oxidized to higher oxidation states. Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reduction reactions can convert the tellurium atoms to lower oxidation states. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The compound can participate in substitution reactions where one or more substituents on the phenylene or methylene groups are replaced by other functional groups. This can be achieved using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, nitric acid, and other strong oxidizers.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products:
Oxidation: Oxidized derivatives with higher oxidation states of tellurium.
Reduction: Reduced derivatives with lower oxidation states of tellurium.
Substitution: Substituted derivatives with new functional groups replacing original substituents.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a catalyst in various organic reactions due to the unique properties of tellurium.
Synthesis: It serves as a building block for the synthesis of more complex organotellurium compounds.
Biology:
Biological Activity: Research is ongoing to explore the potential biological activities of this compound, including its effects on cellular processes and potential therapeutic applications.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the field of anticancer and antimicrobial agents.
Industry:
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism by which N,N’-{Ditellane-1,2-diylbis[(2,1-phenylene)methylene]}bis(N-methylmethanamine) exerts its effects is not fully understood. it is believed that the tellurium atoms play a crucial role in its activity. The compound may interact with cellular components, leading to changes in redox states and the generation of reactive oxygen species. These interactions can affect various molecular targets and pathways, potentially leading to therapeutic effects.
相似化合物的比较
N,N’-{Disulfane-1,2-diylbis[(2,1-phenylene)methylene]}bis(N-methylmethanamine): Similar structure but with sulfur atoms instead of tellurium.
N,N’-{Diselane-1,2-diylbis[(2,1-phenylene)methylene]}bis(N-methylmethanamine): Similar structure but with selenium atoms instead of tellurium.
Uniqueness:
Tellurium Atoms: The presence of tellurium atoms in N,N’-{Ditellane-1,2-diylbis[(2,1-phenylene)methylene]}bis(N-methylmethanamine) imparts unique chemical and physical properties compared to its sulfur and selenium analogs. Tellurium compounds often exhibit different reactivity and stability, making them valuable in specific applications.
属性
CAS 编号 |
155791-98-3 |
|---|---|
分子式 |
C18H24N2Te2 |
分子量 |
523.6 g/mol |
IUPAC 名称 |
1-[2-[[2-[(dimethylamino)methyl]phenyl]ditellanyl]phenyl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C18H24N2Te2/c1-19(2)13-15-9-5-7-11-17(15)21-22-18-12-8-6-10-16(18)14-20(3)4/h5-12H,13-14H2,1-4H3 |
InChI 键 |
CSZKRLZNZRITDS-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CC1=CC=CC=C1[Te][Te]C2=CC=CC=C2CN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride](/img/structure/B14265907.png)
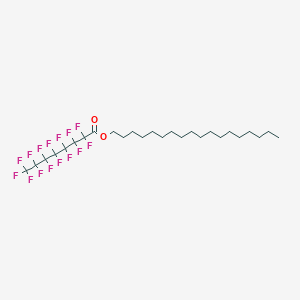
![[2-(Acetyloxy)phenoxy]acetic acid](/img/structure/B14265923.png)
![3-chloro-N-[4-(dimethylamino)-6-[[(7E,11E)-14-ethyl-17,18,23-trihydroxy-8,20,22-trimethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2-methyloxan-3-yl]-6-hydroxy-2-methylbenzamide](/img/structure/B14265938.png)
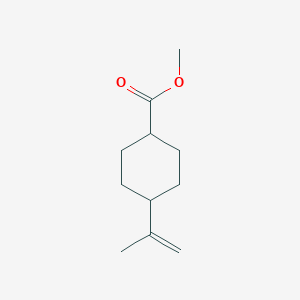

![[1,2,3]Diazaphospholo[1,5-a]pyridine](/img/structure/B14265950.png)
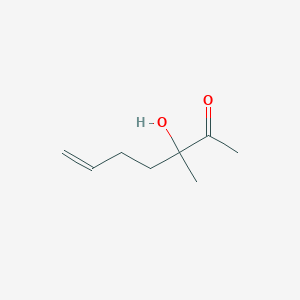
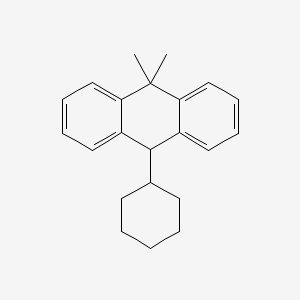
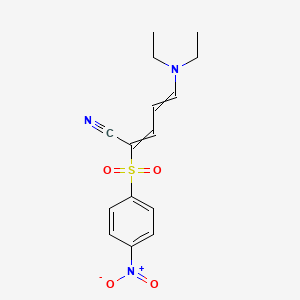
![4,5-Bis{[(4-methylphenyl)methyl]sulfanyl}-2H-1,3-dithiole-2-thione](/img/structure/B14265963.png)
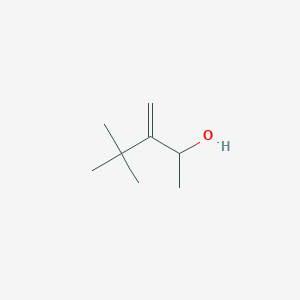
![2-{(E)-[Phenyl(2-phenylhydrazinylidene)methyl]diazenyl}quinoline](/img/structure/B14265973.png)

